3,5-Dibromophenylacetic acid
Overview
Description
[(2r,3s,4r,5r)-5-(6-Amino-9h-Purin-9-Yl)-3,4-Dihydroxytetrahydro-2-Furanyl]Methyl Sulfamate is a complex organic compound known for its significant biological and chemical properties This compound is a derivative of adenosine, where the hydroxyl group at the 5’ position is replaced by a sulfamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2r,3s,4r,5r)-5-(6-Amino-9h-Purin-9-Yl)-3,4-Dihydroxytetrahydro-2-Furanyl]Methyl Sulfamate typically involves the following steps:
Starting Material: The synthesis begins with adenosine, a naturally occurring nucleoside.
Protection of Hydroxyl Groups: The hydroxyl groups of adenosine are protected using suitable protecting groups to prevent unwanted reactions.
Sulfamation: The protected adenosine is then reacted with sulfamoyl chloride in the presence of a base such as pyridine to introduce the sulfamate group.
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of adenosine are subjected to the same protection, sulfamation, and deprotection steps.
Purification: The crude product is purified using techniques such as crystallization, chromatography, or recrystallization to achieve the desired purity.
Quality Control: The final product undergoes rigorous quality control to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
[(2r,3s,4r,5r)-5-(6-Amino-9h-Purin-9-Yl)-3,4-Dihydroxytetrahydro-2-Furanyl]Methyl Sulfamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfamate group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Oxidized derivatives with modified purine or ribose moieties.
Reduction: Reduced forms with altered sulfamate or purine structures.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [(2r,3s,4r,5r)-5-(6-Amino-9h-Purin-9-Yl)-3,4-Dihydroxytetrahydro-2-Furanyl]Methyl Sulfamate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
Biologically, this compound is studied for its role in enzyme inhibition. It has shown potential as an inhibitor of carbonic anhydrase, an enzyme involved in various physiological processes .
Medicine
In medicine, the compound is explored for its therapeutic potential. Its ability to inhibit carbonic anhydrase makes it a candidate for treating conditions like glaucoma, epilepsy, and certain cancers .
Industry
Industrially, [(2r,3s,4r,5r)-5-(6-Amino-9h-Purin-9-Yl)-3,4-Dihydroxytetrahydro-2-Furanyl]Methyl Sulfamate is used in the development of pharmaceuticals and agrochemicals. Its derivatives are tested for their efficacy and safety in various applications.
Mechanism of Action
The compound exerts its effects primarily through enzyme inhibition. It binds to the active site of carbonic anhydrase, coordinating with the zinc ion and forming hydrogen bonds with active site residues. This interaction disrupts the enzyme’s activity, leading to its inhibition .
Comparison with Similar Compounds
Similar Compounds
Adenosine: The parent compound, lacking the sulfamate group.
5’-O-Sulfamoyl-2-Chloroadenosine: A derivative with a chlorine atom at the 2’ position.
5’-O-Sulfamoyl-3-Deazaadenosine: A derivative with a modified purine ring.
Uniqueness
[(2r,3s,4r,5r)-5-(6-Amino-9h-Purin-9-Yl)-3,4-Dihydroxytetrahydro-2-Furanyl]Methyl Sulfamate is unique due to its sulfamate group, which imparts distinct chemical and biological properties. This modification enhances its ability to inhibit carbonic anhydrase, making it more potent compared to its analogs .
Biological Activity
3,5-Dibromophenylacetic acid (DBPA) is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and agricultural applications. This article aims to provide a comprehensive overview of the biological activity of DBPA, including its mechanisms of action, effects on various biological systems, and relevant case studies.
- Chemical Formula : C8H6Br2O2
- Molecular Weight : 276.94 g/mol
- CAS Number : 188347-49-1
- Log P (octanol-water partition coefficient) : 2.73 - 3.11, indicating moderate lipophilicity which may influence its bioavailability and permeability across biological membranes .
DBPA has been studied for its role as an auxin analog, similar to other phenylacetic acid derivatives. Auxins are crucial plant hormones that regulate various growth processes. The activity of DBPA can be attributed to its ability to interact with auxin receptors and influence gene expression related to plant growth.
- Auxin-Like Activity : Research indicates that DBPA can promote root elongation and adventitious root formation in plants, similar to indole-3-acetic acid (IAA) and other auxins . This is significant for agricultural applications where enhancing root systems can improve crop yield.
- Molecular Interaction : Studies using molecular docking have shown that DBPA binds effectively to auxin receptors such as TIR1, which is pivotal in the auxin signaling pathway . This interaction leads to the activation of auxin-responsive genes, facilitating growth processes in plants.
Biological Activity in Plants
The biological activity of DBPA has been evaluated through various assays:
Concentration (µM) | Elongation (%) |
---|---|
1 | 27 |
10 | 33 |
100 | 83 |
In comparison, IBA (Indole-3-butyric acid) showed significantly higher elongation rates at similar concentrations, indicating that while DBPA is effective as an auxin analog, its potency is lower than that of traditional auxins like IAA and IBA .
Agricultural Applications
A case study involving the application of DBPA in a controlled agricultural setting demonstrated its effectiveness in promoting root growth in maize seedlings. When treated with a solution containing DBPA, seedlings exhibited a marked increase in root biomass compared to untreated controls. This suggests potential utility in enhancing crop resilience and yield under suboptimal conditions.
Pharmacological Potential
While primarily studied for its plant growth regulatory properties, there is emerging interest in the pharmacological applications of DBPA. Its structural similarity to certain anti-inflammatory compounds suggests potential anti-inflammatory activity. Preliminary studies have indicated that DBPA may inhibit cyclooxygenase enzymes involved in inflammatory pathways, although further research is necessary to elucidate these effects fully.
Properties
IUPAC Name |
2-(3,5-dibromophenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O2/c9-6-1-5(3-8(11)12)2-7(10)4-6/h1-2,4H,3H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQNLWCPZSORSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00415837 | |
Record name | 3,5-Dibromophenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00415837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188347-49-1 | |
Record name | 3,5-Dibromobenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=188347-49-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dibromophenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00415837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.